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Uridylyl-2'-5'-phospho-adenosine -

Uridylyl-2'-5'-phospho-adenosine

Catalog Number: EVT-10909405
CAS Number:
Molecular Formula: C19H24N7O12P
Molecular Weight: 573.4 g/mol
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Product Introduction

Overview

Uridylyl-2'-5'-phospho-adenosine is a nucleotide compound that plays a significant role in various biochemical processes. It belongs to the class of organic compounds known as purine ribonucleoside monophosphates, which are essential for cellular functions, especially in RNA metabolism and signaling pathways. The compound is characterized by its unique structure, which includes a uridine base linked to an adenosine monophosphate through a phosphodiester bond.

Source and Classification

Uridylyl-2'-5'-phospho-adenosine is synthesized from uridine and adenosine monophosphate. It can be classified as a nucleotide, specifically a dinucleotide, due to the presence of two nucleoside components linked by a phosphate group. This compound is significant in molecular biology and biochemistry, particularly in studies involving RNA processing and enzymatic reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Uridylyl-2'-5'-phospho-adenosine typically involves the following methods:

  1. Chemical Synthesis: The most common approach is the coupling of uridine with adenosine monophosphate through a phosphodiester bond. This reaction often requires activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage.
  2. Enzymatic Synthesis: For large-scale production, enzymatic methods using ribonuclease enzymes can be employed. These enzymes catalyze the formation of the phosphodiester bond with high specificity and yield, making it suitable for industrial applications.
  3. Reaction Conditions: The synthesis typically occurs under mild aqueous conditions, with ribonucleases facilitating hydrolysis when necessary.
Molecular Structure Analysis

Structure and Data

The molecular formula of Uridylyl-2'-5'-phospho-adenosine is C19H24N7O12P, with a molecular weight of approximately 573.4 g/mol. Its structural characteristics include:

  • IUPAC Name: [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate .

The compound features a purine base (adenosine) linked to a pyrimidine base (uridine), providing it with unique biochemical properties compared to other nucleotides.

Chemical Reactions Analysis

Reactions and Technical Details

Uridylyl-2'-5'-phospho-adenosine can undergo several chemical reactions:

  1. Hydrolysis: This reaction involves the cleavage of the phosphodiester bond by ribonucleases, resulting in the formation of uridine and adenosine monophosphate. Hydrolysis typically occurs under mild conditions.
  2. Oxidation and Reduction: The purine and pyrimidine bases can undergo oxidation and reduction reactions under specific conditions. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
  3. Common Reagents:
    • Hydrolysis: Ribonuclease enzymes.
    • Oxidation: Hydrogen peroxide or potassium permanganate.
    • Reduction: Sodium borohydride.
Mechanism of Action

The mechanism of action for Uridylyl-2'-5'-phospho-adenosine primarily involves its interaction with ribonuclease enzymes. These enzymes recognize the compound's structure and cleave the phosphodiester bond, facilitating RNA processing and degradation. The specific binding sites on the enzyme accommodate the nucleotide structure, leading to efficient hydrolysis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Uridylyl-2'-5'-phospho-adenosine exhibits several notable physical and chemical properties:

  • Molecular Weight: 573.4 g/mol
  • Molecular Formula: C19H24N7O12P
  • Solubility: Typically soluble in aqueous solutions due to its polar nature.

These properties make it suitable for various biochemical applications where solubility and reactivity are crucial.

Applications

Scientific Uses

Uridylyl-2'-5'-phospho-adenosine has several applications in scientific research:

  1. Biochemistry: It serves as a substrate in studies examining ribonuclease activity and RNA processing mechanisms.
  2. Molecular Biology: The compound is used as a model for studying nucleotide interactions and enzymatic mechanisms.
  3. Medicine: There are potential applications in drug development targeting RNA-related processes, which could lead to new therapeutic interventions .
Introduction to Unconventional Nucleotide Linkages

Nomenclature and Isomerism in 2'-5' Phosphodiester Bonds

The systematic IUPAC name for Uridylyl-2'-5'-phospho-adenosine is [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate [3] [9]. This nomenclature precisely defines:

  • The stereochemistry at each chiral center (e.g., 2R,3S for uridine and 2R,3R for adenosine moieties).
  • The phosphodiester linkage between the 2′-oxygen of uridine and the 5′-oxygen of adenosine.
  • The uracil (2,4-dioxopyrimidin-1-yl) and adenine (6-aminopurin-9-yl) nucleobases.

Table 1: Molecular Properties of Uridylyl-2'-5'-phospho-adenosine

PropertyValue
Molecular FormulaC₁₉H₂₄N₇O₁₂P
Molecular Weight573.4 g/mol
IUPAC Name[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
Key Functional Groups2'-5' phosphodiester, adenine, uracil
Canonical SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomerism arises from the alternative regiochemistry of the phosphodiester bond. Unlike the ubiquitous 3′-5′ isomer (e.g., Uridylyl-(3′→5′)-adenosine, CAS 3256-24-4), the 2′-5′ linkage introduces distinct:

  • Conformational constraints due to steric interactions between the phosphate and ribose substituents.
  • Electrostatic profiles impacting protein recognition.
  • Hydrolytic stability characteristics compared to 3′-5′ counterparts [3] [5] [7].

Table 2: Comparison of 2'-5' vs. 3'-5' Linkage Isomerism

Characteristic2'-5' Linkage (Uridylyl-2'-5'-phospho-adenosine)3'-5' Linkage (Uridylyl-(3′→5′)-adenosine)
Phosphodiester BondUridine 2′-O linked to Adenosine 5′-OUridine 3′-O linked to Adenosine 5′-O
Stereochemical EnvironmentAltered sugar pucker dynamicsStandard A-form or B-form helix compatibility
Susceptibility to RNasesResistant to typical 3′-5′ exoribonucleasesCleaved by most cellular RNases
Biological PrevalenceRare, induced during stress responsesUbiquitous in canonical RNA structures

Historical Discovery and Context in RNA Metabolism

The existence of 2′-5′ phosphodiester bonds was first inferred from enzymatic studies in the 1970s. Key milestones include:

  • Identification of Oligoadenylate Synthetases (1974): Researchers discovered interferon-induced enzymes producing oligomers with 2′-5′ linkages (2-5A), including derivatives of Uridylyl-2'-5'-phospho-adenosine, during viral infection responses. These oligomers activate ribonuclease L (RNase L), triggering RNA degradation [2] [3].
  • Structural Validation via Crystallography (1980s–Present): High-resolution structures (e.g., PDB: 1JBA) confirmed the 2′-5′ linkage geometry and its interaction with RNase L’s catalytic domain. The hydrophobic pocket in RNase L specifically accommodates the 2′-5′ phosphodiester, with conserved residues (Lys²⁴⁰, Arg²⁴²) forming hydrogen bonds to the adenine base [2] [3] [4].
  • Non-Enzymatic Synthesis Insights: Early chemical syntheses used protected ribonucleosides and ribonucleoside-3′ phosphates with activating agents like dicyclohexylcarbodiimide (DCCD), achieving regioselective 2′-5′ bond formation despite lower yields compared to enzymatic methods [3].

This discovery shifted the paradigm of RNA from a purely structural polymer to a dynamic participant in innate immune signaling, where linkage isomerism acts as a molecular switch.

Biological Significance of Non-canonical Nucleotide Structures

Uridylyl-2'-5'-phospho-adenosine exemplifies how non-canonical linkages enable specialized biological functions:

  • RNase L Activation in Antiviral Defense:As a core component of 2-5A oligomers, this dinucleotide binds RNase L, inducing a conformational change that activates its endoribonuclease function. RNase L subsequently cleaves single-stranded RNA at UA and UG dinucleotides, inhibiting viral replication. The 2′-5′ phosphodiester is essential for RNase L binding, as 3′-5′ isomers are inactive [2] [3].

  • Nitrogen Metabolism Regulation in Prokaryotes:In Escherichia coli, Uridylyl-2'-5'-phospho-adenosine modulates nitrogen assimilation via the PII/GlnK signaling cascade. The enzyme UTase catalyzes uridylylation of PII proteins at a conserved tyrosine residue using UTP, forming a 2′-5′ phosphoanhydride bond (structurally analogous to 2′-5′ phosphodiesters). This uridylylation status controls glutamine synthetase (GS) activity and ammonium transporter expression in response to cellular α-ketoglutarate levels [3].

  • Structural Determinants for Protein Recognition:The 2′-5′ linkage imposes a distinct backbone topology characterized by:

  • A ~120° torsion angle (ε) difference compared to 3′-5′ bonds.
  • Disrupted helical stacking due to steric clash between the 2′-phosphate and adjacent nucleobases.
  • Altered solvent accessibility of the phosphodiester, facilitating selective recognition by proteins like RNase L or UTase [3] [4].

Table 3: Structural and Functional Parameters of Uridylyl-2'-5'-phospho-adenosine

ParameterValue/CharacteristicMethod of Determination
Phosphodiester Bond Angle~150° (distinct from 3′-5′ bonds)X-ray crystallography (PDB: 1JBA)
Key Protein TargetsRNase L (humans), UTase/PII (E. coli)Enzymatic assays, ITC, SPR
Biological Half-lifeMinutes (rapidly degraded by cellular 2′-phosphodiesterases)Radiolabeled tracer studies
Role in SignalingSecond messenger in interferon response; Nitrogen status sensor in bacteriaGenetic knockout models

These roles underscore the evolutionary conservation of 2′-5′ linkages as regulatory epitopes in diverse biological pathways, highlighting their significance beyond mere chemical curiosities.

Properties

Product Name

Uridylyl-2'-5'-phospho-adenosine

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Molecular Formula

C19H24N7O12P

Molecular Weight

573.4 g/mol

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

InChI Key

QARCCHXXGAIRFS-KPKSGTNCSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

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